molecular formula C14H13ClN4 B2513859 7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 861210-58-4

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2513859
CAS No.: 861210-58-4
M. Wt: 272.74
InChI Key: RVMAVNTWFZBIEX-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a chlorophenylmethyl group and two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substituents and the resulting biological activities. The presence of the chlorophenylmethyl group and the dimethyl groups contribute to its distinct chemical properties and potential therapeutic applications .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)18-19-8-16-17-14(9)19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAVNTWFZBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324095
Record name 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-58-4
Record name 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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